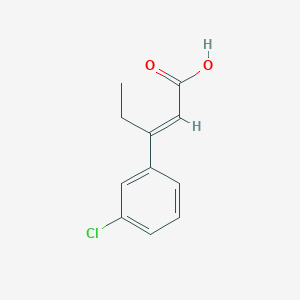

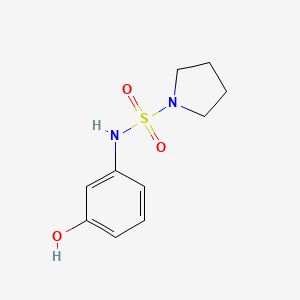

![molecular formula C10H8N2O4S2 B1414965 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 860182-04-3](/img/structure/B1414965.png)

2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid

Overview

Description

Amino acids with a phenylsulfonyl group and a thiazole ring, like the one in your query, are often used in medicinal chemistry due to their diverse biological activities . They are part of a larger class of compounds known as sulfanilides .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with amino acids and other organic compounds . For instance, the synthesis of 2-aminothiazoles often involves the reaction of an alpha-amino acid with a thioamide .Molecular Structure Analysis

The molecular structure of these compounds typically includes a thiazole ring, an amino group, and a phenylsulfonyl group . The exact structure would depend on the specific compound and its substituents.Chemical Reactions Analysis

These compounds can participate in various chemical reactions. For example, they can undergo Suzuki–Miyaura cross-coupling, a widely-used reaction for forming carbon-carbon bonds .Physical And Chemical Properties Analysis

Amino acids generally have high melting points due to their ionic properties. Their solubility depends on factors like polarity, iso-electric point, the nature of the solvent, and temperature .Scientific Research Applications

Antioxidant and Anti-inflammatory Agents

Thiazole derivatives have been synthesized and evaluated for their potential as antioxidant and anti-inflammatory agents. For instance, benzofused thiazole analogues have shown significant anti-inflammatory activity and potent antioxidant activity against reactive species, indicating their utility in developing new therapeutic agents (Raut et al., 2020).

Analytical Chemistry Applications

In analytical chemistry, thiazole derivatives have been used as probes for studying peptides and protein structures. The incorporation of spin label probes into peptides using thiazole derivatives allows for the analysis of peptide secondary structure and dynamics through various spectroscopic methods, providing insights into peptide-protein and peptide-nucleic acid interactions (Schreier et al., 2012).

Environment-Friendly Materials

Thiazole derivatives have been explored as environment-friendly alternatives in industrial applications, such as acid cleaning and corrosion inhibition. Sulfamic acid, a thiazole-related compound, offers a less toxic and environmentally friendly option for metallic surface cleaning, highlighting the role of these derivatives in sustainable industrial processes (Verma & Quraishi, 2022).

Biocatalyst Inhibition

Studies on carboxylic acids, including thiazole carboxylic acids, have shown their inhibitory effects on microbial growth, which can be leveraged in the development of food preservatives and understanding the mechanisms of biocatalyst inhibition in fermentative processes. This research aids in engineering more robust strains for industrial bioprocesses (Jarboe et al., 2013).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(benzenesulfonamido)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4S2/c13-9(14)8-6-17-10(11-8)12-18(15,16)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZKHTLBYJROKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(dimethylamino)benzyl]-1H-imidazole-1-carboxamide](/img/structure/B1414883.png)

![[5-(4-Methylphenyl)isoxazol-3-yl]acetic acid](/img/structure/B1414888.png)

![N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide](/img/structure/B1414895.png)

![3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B1414896.png)

![1-[4-(2-Methylpropoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1414902.png)

![1,2-Dichloro-3-[4-(chloromethyl)phenoxy]benzene](/img/structure/B1414903.png)